MIPS521
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIPS521 involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the thiophene ring: This is typically achieved through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Functionalization: The thiophene ring is then functionalized with various substituents, including the trifluoromethyl groups and the chlorophenyl group.
Final assembly: The final step involves coupling the functionalized thiophene with the amino group to form the complete this compound molecule
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
MIPS521 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: The trifluoromethyl and chlorophenyl groups can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
MIPS521 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the adenosine A1 receptor and its modulation.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential non-opioid analgesic for treating neuropathic pain.
Industry: Potential applications in the development of new pain-relief medications and other therapeutic agents .
Mechanism of Action
MIPS521 exerts its effects by acting as a positive allosteric modulator of the adenosine A1 receptor. This means that it enhances the receptor’s response to its natural ligand, adenosine. The compound binds to an allosteric site on the receptor, distinct from the orthosteric site where adenosine binds. This binding stabilizes the receptor in its active conformation, leading to increased signaling through the receptor and enhanced pain relief .
Comparison with Similar Compounds
Similar Compounds
VCP171: Another positive allosteric modulator of the adenosine A1 receptor, but with lower cooperativity with adenosine compared to MIPS521.
Pentoxifylline: A non-selective phosphodiesterase inhibitor that also modulates adenosine receptors but through a different mechanism.
Tozadenant: An adenosine A2A receptor antagonist with different therapeutic applications .
Uniqueness of this compound
This compound is unique in its high positive cooperativity with adenosine, making it more potent in reducing excitatory postsynaptic currents in spinal cord neurons compared to other similar compounds. This high cooperativity translates to more effective pain relief at lower doses, with fewer side effects such as motor impairment or bradycardia .
Properties
IUPAC Name |
[2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6NOS/c20-13-3-1-9(2-4-13)16(28)15-14(8-29-17(15)27)10-5-11(18(21,22)23)7-12(6-10)19(24,25)26/h1-8H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJBJJHYFIUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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